molecular formula C7H4ClF3N2O2 B14854619 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine

4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine

Cat. No.: B14854619
M. Wt: 240.57 g/mol
InChI Key: WPISDWWXKCGGNY-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the vapor-phase reaction, which allows for the efficient incorporation of the trifluoromethyl group . The reaction conditions often include the use of chlorine gas and specific temperature controls to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale vapor-phase reactions, where the reaction parameters are optimized for maximum yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents is crucial in this process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development and other biological applications. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-Fluoro-2-nitro-6-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

Comparison: 4-Chloromethyl-2-nitro-6-(trifluoromethyl)pyridine is unique due to the combination of the chloromethyl, nitro, and trifluoromethyl groups in the pyridine ring. This combination imparts distinct reactivity and physicochemical properties compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and biological activity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H4ClF3N2O2

Molecular Weight

240.57 g/mol

IUPAC Name

4-(chloromethyl)-2-nitro-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4ClF3N2O2/c8-3-4-1-5(7(9,10)11)12-6(2-4)13(14)15/h1-2H,3H2

InChI Key

WPISDWWXKCGGNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)[N+](=O)[O-])CCl

Origin of Product

United States

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